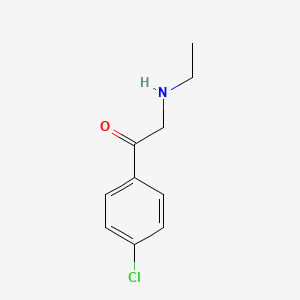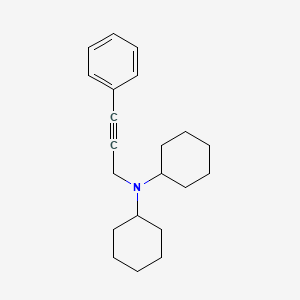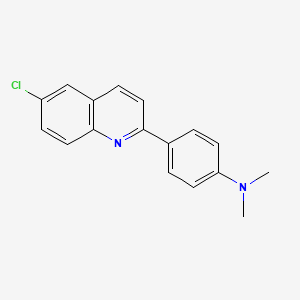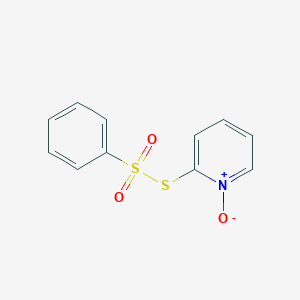![molecular formula C15H10BrN3O2 B12525016 3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 651706-09-1](/img/structure/B12525016.png)
3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound that belongs to the class of quinoxaline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the condensation of 2-bromoaniline with quinoxaline-2,3-dione under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[(3-bromophenyl)imino]methyl}phenol
- (E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
Uniqueness
3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
651706-09-1 |
|---|---|
Formule moléculaire |
C15H10BrN3O2 |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-1-(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methanimine |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-5-1-2-6-13(12)17-9-11-10-18(20)14-7-3-4-8-15(14)19(11)21/h1-10H |
Clé InChI |
ZEZQAXJBCQEYAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=C[N+](=O)C3=CC=CC=C3N2[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)

![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)




![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

